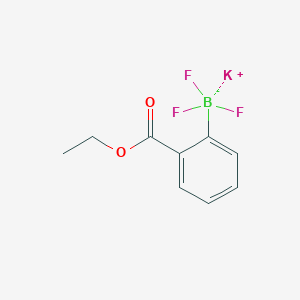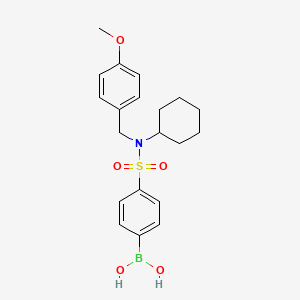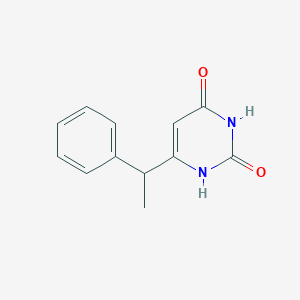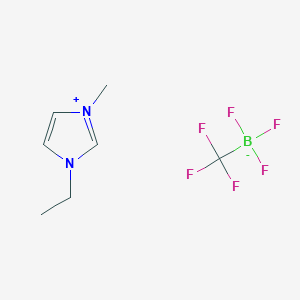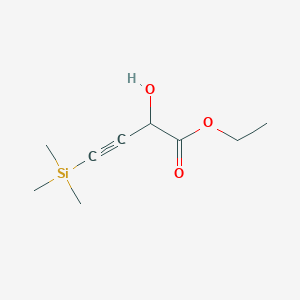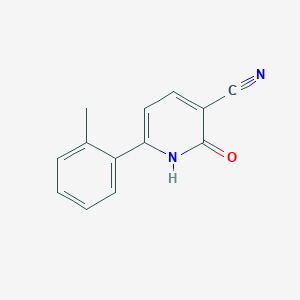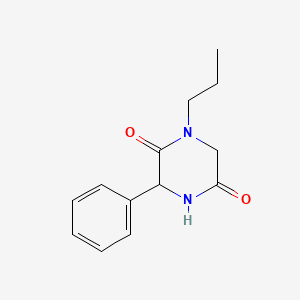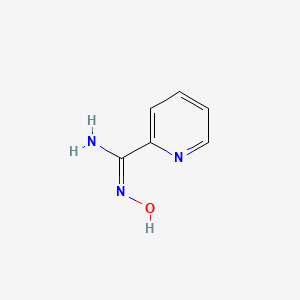
(e)-n'-hydroxypicolinimidamide
Übersicht
Beschreibung
N’-hydroxypyridine-2-carboximidamide, also known as Pyridine-2-carboxamide oxime or N’-Hydroxypyridine-2-carboxamidine, is a chemical compound with the molecular formula C6H7N3O . The molecule is almost planar and adopts an E conformation about the C=N double bond .
Molecular Structure Analysis
The molecular structure of N’-hydroxypyridine-2-carboximidamide is almost planar with a root mean square (r.m.s) deviation of 0.0068 Å . It adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical and Chemical Properties Analysis
N’-hydroxypyridine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a topological polar surface area of 71.5 Ų and a XLogP3 value of 0.4 . The compound has two hydrogen bond donors and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Copper Recovery from Chloride Solutions N'-hydroxypyridine-2-carboximidamide derivatives have been utilized in the extraction of copper(II) from chloride solutions. Studies reveal that these compounds, specifically hydrophobic N′-alkyloxypyridine-2-carboximidamides, are effective in extracting copper(II), with variations in extraction efficiency depending on factors like the extractant structure, metal and chloride ion concentrations, and shaking time. The complexation mechanism and speciation studies of these compounds indicate their potential as effective extractants in concentrated copper(II) solutions (Wojciechowska et al., 2017).
Reduction of Carcinogenic Chromium(VI) N'-hydroxypyridine-2-carboximidamide derivatives have been explored for their ability to reduce carcinogenic chromium(VI) in aqueous solutions. Research indicates that these compounds can achieve a 100% reduction of Cr(VI), particularly under certain conditions like specific pH levels and contact times. The speed and efficiency of this reduction process suggest the potential of these derivatives in environmental applications, especially for treating water contaminated with chromium (Wójcik et al., 2020).
Molecular Arrangements in Co-crystals N'-hydroxypyridine-2-carboximidamide has been studied in the context of co-crystal formation, particularly with succinic acid. The crystal structure analysis reveals how these molecules assemble into columns through strong hydrogen bonds, shedding light on the molecular interactions and structural characteristics of these co-crystals. This insight is valuable for understanding the properties of materials formed from such molecular interactions (Liu, 2013).
Zinc(II) Extraction from Acidic Chloride Solutions Similar to its use in copper extraction, N'-hydroxypyridine-2-carboximidamide derivatives have been applied in the extraction of zinc(II) from acidic chloride solutions. Studies demonstrate that these compounds, particularly the derivatives with 2-ethylhexyl groups, show increased extraction abilities with higher concentrations of chloride ions. Their suitability for extracting zinc(II) from concentrated aqueous solutions highlights their potential in industrial metal recovery processes (Wojciechowska et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCGXSHUNVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-60-9, 1772-01-6 | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of pyridine-2-carboxamide oxime with metal ions?
A1: Pyridine-2-carboxamide oxime typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. [, , ] This forms a stable five-membered chelate ring with the metal center.
Q2: Can you provide an example of a metal complex involving pyridine-2-carboxamide oxime and describe its structure?
A2: Certainly. In the complex bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)–Ethanol (1/2), pyridine-2-carboxamide oxime coordinates to a nickel(II) ion alongside two acetate ligands. [] The nickel(II) ion adopts a distorted octahedral geometry, with the pyridine-2-carboxamide oxime ligands occupying two coordination sites each.
Q3: How does the presence of ethanol influence the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)?
A3: The ethanol molecule acts as a solvate in the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II). [] It forms hydrogen bonds with the non-coordinated oxygen atoms of the acetate ligands, influencing the overall packing arrangement within the crystal lattice.
Q4: Are there examples of pyridine-2-carboxamide oxime acting as a bridging ligand in metal complexes?
A4: Yes, in the compound Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate, two pyridine-2-carboxamide oximate anions bridge two zinc(II) cations. [] This bridging occurs through the oxygen atom of the oxime group, leading to the formation of a dinuclear zinc complex.
Q5: What types of non-covalent interactions are observed in crystal structures containing pyridine-2-carboxamide oxime?
A5: Crystal structures containing pyridine-2-carboxamide oxime often exhibit a range of hydrogen bonding interactions. [, , , ] These include O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds, which contribute to the stability and packing arrangements within the crystal lattice.
Q6: Beyond its coordination chemistry, has pyridine-2-carboxamide oxime been studied in other contexts?
A6: Yes, pyridine-2-carboxamide oxime has been investigated in the context of co-crystals. [] For instance, a co-crystal of pyridine-2-carboxamide oxime with succinic acid has been reported, highlighting its potential for crystal engineering and materials science applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
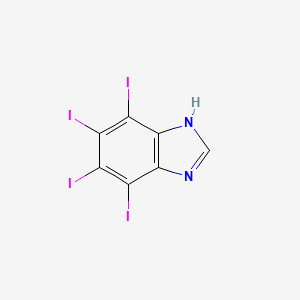

![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
